N-cycloheptylpyrazine-2-carboxamide
Overview
Description
N-cycloheptylpyrazine-2-carboxamide is a chemical compound with the molecular formula C12H17N3O. It is a derivative of pyrazine-2-carboxamide, where the pyrazine ring is substituted with a cycloheptyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptylpyrazine-2-carboxamide typically involves the amidation of pyrazine-2-carboxylic acid with cycloheptylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Common reagents used in this synthesis include thionyl chloride for the activation of the carboxylic acid group, followed by the addition of cycloheptylamine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, allowing for precise control over reaction conditions and improved yields. Automation and the use of advanced control systems, such as those involving Raspberry Pi computers, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyrazine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrazine compounds .
Scientific Research Applications
N-cycloheptylpyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitubercular agent, given its structural similarity to pyrazinamide, a known antitubercular drug.
Materials Science: The compound can be used in the synthesis of N-heterocyclic carbene-based molecular cages, which have applications in catalysis and molecular recognition.
Biological Research: It is used in studies involving the inhibition of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
N-benzylpyrazine-2-carboxamide: This compound has been studied for its antimycobacterial activity and shows structural similarities to N-cycloheptylpyrazine-2-carboxamide.
Pyrazinamide: A well-known antitubercular drug, pyrazinamide shares the pyrazine-2-carboxamide core structure with this compound.
N-cyclooctylpyrazine-2-carboxamide: Another derivative with a similar structure, differing by the size of the cycloalkyl group.
Uniqueness
This compound is unique due to the presence of the cycloheptyl group, which may confer distinct physicochemical properties and biological activities compared to other pyrazine-2-carboxamide derivatives .
Properties
IUPAC Name |
N-cycloheptylpyrazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(11-9-13-7-8-14-11)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBBBIIFMZCNQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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